molecular formula C13H16Cl2O4 B1260469 2-Midif-1

2-Midif-1

Cat. No.: B1260469
M. Wt: 307.17 g/mol
InChI Key: WVEAZKIZPIFPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-MIDIF-1 is a synthetic derivative of the differentiation-inducing factor (DIF) family, initially studied in Dictyostelium discoideum, a model organism for chemotaxis and cell differentiation research. Unlike DIF-1 and DIF-2, which are endogenous signaling molecules regulating stalk cell differentiation and chemotactic behavior, 2-MIDIF-1 lacks intrinsic bioactivity in these processes . Its primary role in research has been as a comparative compound to elucidate structural and functional determinants of DIF-related signaling pathways. Studies have focused on its inability to modulate chemotaxis, even at concentrations up to 100 nM, distinguishing it from its biologically active analogs .

Properties

Molecular Formula

C13H16Cl2O4

Molecular Weight

307.17 g/mol

IUPAC Name

1-(3,5-dichloro-2,4-dihydroxy-6-methoxyphenyl)hexan-1-one

InChI

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)12(18)10(15)13(8)19-2/h17-18H,3-6H2,1-2H3

InChI Key

WVEAZKIZPIFPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)O

Synonyms

1-(3,5-dichloro-2,6-dihdyroxy-2-methoxyphenyl)hexan-1-one
2-MIDIF-1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Functional Comparison

Key findings from chemotaxis assays in Dictyostelium mutants (dmtA⁻, deficient in DIF-1/DIF-2 biosynthesis) reveal stark contrasts between 2-MIDIF-1 and other DIF analogs:

Compound Effect on Chemotaxis (10–100 nM) Role in Differentiation Key Structural Feature Reference
2-MIDIF-1 No effect Not characterized Modified methyl group
DIF-1 Promotes chemotaxis Induces stalk cell fate Des-methyl structure
DIF-2 Inhibits chemotaxis Suppresses stalk cell fate Methylated side chain
DIF-3 No effect Not characterized Oxidized side chain
DMPH No effect Not characterized Phenyl substituent

Key Observations :

  • Mechanistic Insights : The lack of 2-MIDIF-1 activity suggests that its modified methyl group disrupts receptor binding or downstream signaling pathways essential for DIF-mediated responses .
Structural Comparison

By contrast:

  • DIF-1 : Contains a polyketide-derived structure with a des-methyl side chain.
  • DIF-2 : Features a methylated side chain critical for its inhibitory effects .
  • DIF-3 : An oxidized derivative of DIF-1, lacking bioactivity due to side-chain degradation.

The structural inertness of 2-MIDIF-1 may arise from steric hindrance or electronic effects introduced by its methyl modification, preventing interaction with DIF-binding proteins .

Research Implications and Gaps

Mechanistic Studies
  • Receptor Binding Assays: No studies in the reviewed evidence directly compare 2-MIDIF-1’s affinity for DIF receptors (e.g., DimA or DimB) against DIF-1/DIF-2. Such data would clarify whether its inactivity stems from poor binding or downstream signaling defects.
  • Synthetic Pathways : The synthesis route for 2-MIDIF-1 remains undocumented in the available literature, limiting reproducibility and further derivatization efforts.

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